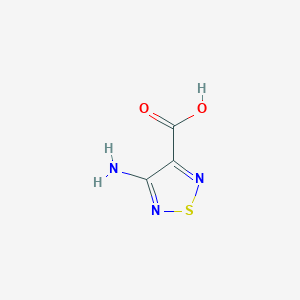

4-Amino-1,2,5-thiadiazole-3-carboxylic acid

Beschreibung

4-Amino-1,2,5-thiadiazole-3-carboxylic acid (CAS: 2829-58-5) is a heterocyclic compound featuring a thiadiazole ring fused with a carboxylic acid group and an amino substituent. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The compound is commercially available as a biochemical reagent () and has been utilized in host-guest complexation studies due to its ability to form stable interactions with crown ethers (). Its derivatives are synthesized via reactions with nucleophilic agents, such as benzylamine, yielding carboxamides and ureido-substituted analogs ().

Eigenschaften

IUPAC Name |

4-amino-1,2,5-thiadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMKAQZLZNNVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291030 | |

| Record name | 4-amino-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2829-58-5 | |

| Record name | 2829-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Temperature and Solvent Effects

Elevated temperatures (>100°C) during cyclodehydration risk ring degradation, as observed in 1,3,4-thiadiazole syntheses. Polar aprotic solvents like dimethylformamide (DMF) improve solubility in base-mediated reactions, as demonstrated in a transition-metal-free thiadiazole synthesis. For ATCA, DMF could stabilize intermediates during thioacylation steps.

Byproduct Analysis

Common byproducts include hydrazides (from over-reaction with hydrazine) and ureido derivatives. HPLC with C18 columns (UV detection at 254 nm) effectively separates ATCA from hydrazides, while TLC (ethyl acetate/hexane, 1:1) provides rapid purity checks. Mass spectrometry (ESI-MS) confirms molecular ions at m/z 148.1 for ATCA.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

-

¹H NMR : The amino proton (–NH₂) resonates at δ 12.64 ppm (singlet), while aromatic protons in substituted derivatives appear at δ 7.50–7.94 ppm.

-

¹³C NMR : The carboxylic acid carbon (C=O) shows a signal near δ 168 ppm, with the thiadiazole ring carbons at δ 158–161 ppm.

-

IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ confirm the carboxylic acid group, while N–H stretches appear at 3150–3369 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction resolves the planar thiadiazole ring and hydrogen-bonding networks between amino and carboxylic acid groups. Refinement with SHELXL confirms bond lengths (C–N: 1.32 Å, C–S: 1.71 Å) consistent with aromatic thiadiazoles.

Industrial Scalability and Environmental Considerations

The solid-phase method offers advantages for large-scale production due to minimal solvent use and short reaction times. However, phosphorus pentachloride’s toxicity necessitates closed-system processing. Alternative cyclodehydration routes using POCl₃ require corrosion-resistant reactors but benefit from established industrial infrastructure .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hexachlordisiloxan unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

- Wenn es Wasser ausgesetzt ist, hydrolysiert es zu Siliziumdioxid und Salzsäure:

Hydrolyse: (SiCl3)2O+3H2O→2SiO2+6HCl

Unter starker Hitze zersetzt es sich zu Siliziumdioxid und Siliziumtetrachlorid:Zersetzung: 2(SiCl3)2O→SiO2+3SiCl4

Substitution: Reaktion mit Antimontrifluorid ergibt Hexafluordisiloxan.

Häufige Reagenzien und Bedingungen:

Wasser: Für Hydrolysereaktionen.

Antimontrifluorid: Für Substitutionsreaktionen zur Bildung von Hexafluordisiloxan.

Hauptprodukte:

- Siliziumdioxid (SiO_2)

- Salzsäure (HCl)

- Siliziumtetrachlorid (SiCl_4)

- Hexafluordisiloxan

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

ATCA has demonstrated promising anticancer effects across various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation.

Case Study:

In a study involving human breast cancer cells (MCF-7), ATCA exhibited an IC50 value of 50 µM after 48 hours of treatment. The mechanism of action was linked to the inhibition of STAT3 transcription factors and modulation of apoptosis-related proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 50 | Inhibition of STAT3 |

| HCT-116 | 45 | Induction of apoptosis |

This data suggests that ATCA could serve as a lead compound for developing novel anticancer agents.

Antimicrobial Activity

ATCA and its derivatives have shown significant antimicrobial properties against various pathogens. The compound's efficacy against bacteria and fungi makes it a valuable candidate in the fight against infectious diseases.

Key Findings:

- Derivatives of ATCA exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antifungal activity was also noted against strains such as Candida albicans.

Example Data:

In a study assessing the antimicrobial properties of ATCA derivatives:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| ATCA Derivative A | 25 | Antibacterial |

| ATCA Derivative B | 32 | Antifungal |

These results indicate that modifications to the thiadiazole structure can enhance antimicrobial efficacy .

Pharmacological Insights

Wirkmechanismus

The mechanism by which hexachlorodisiloxane exerts its effects involves its ability to undergo hydrolysis and decomposition reactions. These reactions result in the formation of silicon dioxide and hydrochloric acid, which can interact with various molecular targets and pathways. The compound’s reactivity with water and other reagents makes it a valuable tool in chemical synthesis and industrial processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Thiadiazole-Based Analogs

a) 4-Hydroxy-1,2,5-thiadiazole-3-carboxylic Acid (TDA1)

- Structure: Replaces the amino group with a hydroxyl group at position 3.

- Biological Activity : Acts as a lactate dehydrogenase (LDH) inhibitor by competing with pyruvate at the enzyme’s active site. X-ray crystallography reveals a hydrogen bond between the thiadiazole sulfur and Ser245 in Plasmodium falciparum LDH (pfLDH) ().

- Applications : Investigated for antimalarial drug development ().

- Data : Molecular formula C₃H₂N₂O₃S; SMILES: O=C(O)c1nsnc1O ().

b) 4-Chloro-1,2,5-thiadiazole-3-carboxylic Acid

- Structure: Substitutes the amino group with chlorine.

- Applications : Serves as a precursor for further functionalization ().

c) Methyl 4-Amino-1,2,5-thiadiazole-3-carboxylate

Oxadiazole-Based Analogs

a) 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

- Structure : Replaces the thiadiazole sulfur with oxygen, forming an oxadiazole ring.

- Properties : Higher electronegativity alters reactivity and hydrogen-bonding capacity.

- Data : CAS 78350-50-2; molecular formula C₃H₃N₃O₃ ().

b) 4-Amino-1,2,5-oxadiazole-3-carboxamide

- Structure : Carboxamide derivative of the oxadiazole analog.

Enzyme Inhibition

Stability and Reactivity

- Amino vs. Hydroxy Substitution: The amino group enhances nucleophilicity, facilitating reactions with electrophiles (e.g., benzylamine in ), while the hydroxy group increases acidity (pKa ~3–4) and stabilizes enzyme interactions ().

- Thiadiazole vs. Oxadiazole : Thiadiazole derivatives exhibit stronger sulfur-mediated interactions in enzymes, whereas oxadiazoles may prioritize oxygen-based hydrogen bonding ().

Commercial Availability

- This compound: Priced at ¥2,179/5 g (95% purity) ().

- Methyl 4-Amino-1,2,5-thiadiazole-3-carboxylate: Available at ¥175/1 g ().

Comparative Data Table

| Compound | Substituent (Position 4) | Key Biological Activity | Commercial Source (Evidence) |

|---|---|---|---|

| This compound | Amino (-NH₂) | Host-guest complexation | Biopharmacule (14, 15, 19) |

| 4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid | Hydroxy (-OH) | LDHA inhibition (Antimalarial) | ChemBK (20) |

| 4-Chloro-1,2,5-thiadiazole-3-carboxylic acid | Chloro (-Cl) | Synthetic intermediate | Shanghai Acmec (21) |

| 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | Amino (-NH₂) | N/A (Structural analog) | FUJIFILM Wako (18) |

Biologische Aktivität

4-Amino-1,2,5-thiadiazole-3-carboxylic acid (ATCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ATCA, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a thiadiazole ring, which contributes to its biological activity. The presence of amino and carboxylic acid functional groups enhances its solubility and interaction with biological targets.

Antimicrobial Activity

ATCA exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 31.25 |

| Escherichia coli | 16 | 31.25 |

| Candida albicans | 20 | 32.6 |

The compound's activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Activity

ATCA has shown promising anticancer effects in various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation.

Case Study:

In a study involving human breast cancer cells (MCF-7), ATCA exhibited an IC50 value of 50 µM after 48 hours of treatment. The mechanism of action was linked to the inhibition of STAT3 transcription factors and modulation of apoptosis-related proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 50 | Inhibition of STAT3 |

| HCT-116 | 45 | Induction of apoptosis |

Anti-inflammatory Activity

ATCA also demonstrates anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory diseases.

The biological activity of ATCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: ATCA inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

- Interference with DNA Binding: The compound can disrupt the binding of transcription factors to DNA, thereby modulating gene expression related to cell growth and survival.

- Induction of Apoptosis: ATCA promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-1,2,5-thiadiazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via alkaline cleavage of [1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-diones. For example, refluxing with hydrazine hydrate at 80°C for 10–12 hours yields the target compound, while prolonged heating or excess hydrazine may degrade the ureido group, forming byproducts like this compound hydrazide . Optimize yield (up to 91%) by using sealed vessels with concentrated aqueous ammonia at 100–110°C .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Employ X-ray crystallography (e.g., SHELXL for refinement ) to resolve the heterocyclic core and substituents. Complement with spectroscopic techniques:

- NMR : Analyze and signals to confirm the amino (–NH) and carboxylic acid (–COOH) groups.

- IR : Identify characteristic stretches (e.g., 1680–1700 cm for C=O in carboxylic acid) .

Q. What analytical techniques are recommended to assess purity and byproduct formation during synthesis?

- Methodology : Use HPLC with a C18 column (UV detection at 254 nm) to separate the target compound from byproducts like hydrazides or ureido derivatives . TLC (silica gel, ethyl acetate:hexane = 1:1) can provide rapid qualitative purity checks. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H] at m/z 148.1) .

Advanced Research Questions

Q. What mechanistic insights explain the alkaline cleavage of thiadiazolo-pyrimidine precursors to form this compound?

- Methodology : The reaction proceeds via nucleophilic attack by hydroxide ions on the pyrimidine ring, leading to ring opening and subsequent decarboxylation. Computational studies (DFT) can model transition states, while kinetic experiments under varying pH and temperature reveal rate-determining steps .

Q. How can researchers resolve contradictions in synthetic outcomes when varying reaction conditions?

- Case Study : Benzylamine reactions yield 4-amino--benzyl derivatives at 75–80°C but form dibenzylurea byproducts at reflux. Use DoE (Design of Experiments) to map optimal temperature/time windows and minimize side reactions. LC-MS tracking of intermediates clarifies reaction pathways .

Q. What strategies enable selective functionalization of this compound for novel derivatives?

- Methodology :

- Amide Formation : React with acyl chlorides (e.g., benzoyl chloride) in THF with DIPEA as a base.

- Hydrazide Derivatives : Treat with hydrazine hydrate at controlled stoichiometry to avoid over-substitution .

- Metal Complexation : Explore coordination with transition metals (e.g., Cu) for catalytic or bioactive applications .

Q. How does the hygroscopic nature of this compound impact storage and handling in experimental workflows?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.